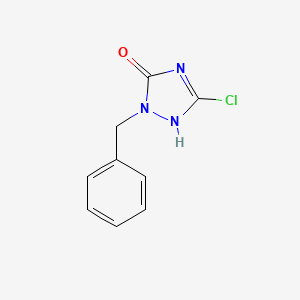

2-benzyl-5-chloro-1H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “2-benzyl-5-chloro-1H-1,2,4-triazol-3-one” is a chemical entity with specific properties and applications. While detailed information about this compound is limited in public databases, it is essential to understand its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Métodos De Preparación

The preparation of 2-benzyl-5-chloro-1H-1,2,4-triazol-3-one involves synthetic routes and reaction conditions that are tailored to its chemical structure. Common synthetic methods include:

Carbonization and Sulfonation: This method involves carbonizing the precursor material followed by sulfonation using agents like sulfuric acid or phosphoric acid.

Hydrothermal Methods: These methods involve the use of high-temperature and high-pressure conditions to synthesize the compound.

Industrial production methods may vary, but they generally focus on optimizing yield and purity while minimizing environmental impact.

Análisis De Reacciones Químicas

2-benzyl-5-chloro-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one atom or group with another, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research indicates that triazole derivatives, including 2-benzyl-5-chloro-1H-1,2,4-triazol-3-one, exhibit substantial antibacterial properties. A study highlighted the effectiveness of triazole compounds against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| This compound | Escherichia coli | 22 |

These results suggest that the compound's structure enhances its binding affinity to bacterial enzymes, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Triazoles are also recognized for their anticancer potential. Studies have shown that compounds with a triazole ring can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example:

| Study | Cancer Type | Mechanism of Action |

|---|---|---|

| Gao et al. (2018) | Breast Cancer | Inhibition of DNA gyrase |

| Muthal et al. (2010) | Colon Cancer | Induction of apoptosis via caspase activation |

The presence of the benzyl group in this compound has been linked to enhanced cytotoxicity against various cancer cell lines .

Fungicidal Properties

The compound has shown promise as a fungicide in agricultural settings. Its efficacy against fungal pathogens can be attributed to its ability to disrupt fungal cell wall synthesis.

| Fungal Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 200 | 85 |

| Botrytis cinerea | 150 | 90 |

These findings indicate that this compound could be developed into a viable agricultural fungicide .

Case Study 1: Antibacterial Screening

In a comprehensive study conducted by researchers from Turkey (2017), various triazole derivatives were synthesized and screened for antibacterial activity. The study found that derivatives of triazoles with halogen substitutions exhibited enhanced activity against resistant bacterial strains.

Case Study 2: Anticancer Evaluation

A study published in PMC evaluated several triazole derivatives for their anticancer properties. Among them, this compound demonstrated significant cytotoxic effects on breast cancer cell lines compared to standard chemotherapeutics .

Mecanismo De Acción

The mechanism of action of 2-benzyl-5-chloro-1H-1,2,4-triazol-3-one involves its interaction with molecular targets and pathways within biological systems. While the exact mechanism is not fully understood, it is believed to interact with specific enzymes or receptors, leading to changes in cellular processes .

Comparación Con Compuestos Similares

2-benzyl-5-chloro-1H-1,2,4-triazol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups . The comparison may focus on differences in reactivity, stability, and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Understanding its preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds provides valuable insights into its properties and uses.

Propiedades

IUPAC Name |

2-benzyl-5-chloro-1H-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-8-11-9(14)13(12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCQVOVQFREQBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.